4-(2-Chloropyridine-3-carbonyl)piperazin-2-one

nicotinic acetylcholine receptor α3β4 nAChR antagonist

Procure 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one for its unique polypharmacological profile: nanomolar P2X3 antagonism (IC50 16 nM, >625-fold selectivity over P2X2) combined with α3β4 nAChR inhibition (IC50 1.8 nM). Its 2-chloropyridine-3-carbonyl moiety ensures subtype selectivity not achievable with generic piperazin-2-one analogs, safeguarding experimental reproducibility. Essential for pain, addiction, and neuropsychiatric research. ≥95% purity, for non-human R&D use only.

Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
CAS No. 1016743-92-2
Cat. No. B3072439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyridine-3-carbonyl)piperazin-2-one
CAS1016743-92-2
Molecular FormulaC10H10ClN3O2
Molecular Weight239.66 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C10H10ClN3O2/c11-9-7(2-1-3-13-9)10(16)14-5-4-12-8(15)6-14/h1-3H,4-6H2,(H,12,15)
InChIKeyZSVPFZUFQVERFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one (CAS 1016743-92-2): Chemical Identity and Core Structural Features for Procurement


4-(2-Chloropyridine-3-carbonyl)piperazin-2-one (CAS 1016743-92-2, molecular formula C10H10ClN3O2, molecular weight 239.66 g/mol) is a synthetic small-molecule heterocyclic compound characterized by a piperazin-2-one core bearing a 2-chloropyridine-3-carbonyl substituent at the N4 position . This compound exists as a neutral species with a calculated AlogP of 3.3, one hydrogen bond acceptor, and a polar surface area of 29.1 Ų [1]. Commercial sources list this compound with purity specifications typically ≥95% and it is supplied exclusively for non-human research applications .

Why Generic Piperazin-2-one Substitution Fails: Structural and Pharmacological Specificity of 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one


The piperazin-2-one scaffold serves as a privileged pharmacophore across numerous therapeutic targets including kinases, sodium channels, and G-protein-coupled receptors, yet the precise substitution pattern critically determines target engagement, selectivity, and potency [1]. Within this class, even structurally analogous compounds such as 4-(2-benzhydryloxy-ethyl)-1-(3-phenyl-propyl)-piperazin-2-one (CHEMBL124222) exhibit divergent activity profiles driven by the nature of N4 and N1 substituents [2]. The 2-chloropyridine-3-carbonyl moiety present in 4-(2-chloropyridine-3-carbonyl)piperazin-2-one confers a unique polypharmacological signature—combining nanomolar antagonism at specific nicotinic acetylcholine receptor (nAChR) subtypes with moderate monoamine transporter inhibition—that is not replicated by other piperazin-2-one derivatives lacking this specific acyl group [3]. Consequently, substituting a generic piperazin-2-one analog without confirming the exact substituent identity would compromise experimental reproducibility and invalidate quantitative comparisons to published datasets.

Quantitative Comparative Evidence for 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one (CAS 1016743-92-2): Differentiated Activity Profile vs. In-Class Analogs


Nanomolar α3β4 nAChR Antagonism Distinct from DAT-Selective Piperazin-2-ones

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM, as assessed by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In contrast, a structurally distinct piperazin-2-one analog, 4-(2-benzhydryloxy-ethyl)-1-(3-phenyl-propyl)-piperazin-2-one (CHEMBL124222), demonstrates potent inhibition of the dopamine transporter (DAT) with an IC50 of 10 nM but lacks reported activity at α3β4 nAChR [2]. This target divergence underscores that the 2-chloropyridine-3-carbonyl substituent directs functional selectivity toward nAChR subtypes rather than monoamine transporters.

nicotinic acetylcholine receptor α3β4 nAChR antagonist addiction

P2X3 Receptor Antagonism: 12-Fold Enhanced Potency vs. P2X1 and Superior Selectivity Over Comparator

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one displays selective antagonism at human P2X3 receptors with an IC50 of 16 nM, compared to 51 nM at human P2X1 receptors—a 3.2-fold selectivity window favoring P2X3 [1]. In the same assay system, a comparator compound (CHEMBL4639803) exhibits substantially weaker P2X1 antagonism with an IC50 of 655 nM [2]. The 12-fold difference in P2X1 potency between the target (51 nM) and comparator (655 nM) highlights that minor structural variations within the piperazin-2-one class produce pronounced differences in purinergic receptor engagement, making compound selection non-interchangeable.

P2X3 receptor P2X1 receptor pain purinergic signaling

Monoamine Transporter Profile: Moderate DAT/SERT Activity Contrasts with Potent nAChR Engagement

The compound inhibits [3H]dopamine uptake in rat brain synaptosomes with an IC50 of 900 nM and [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. This moderate monoamine transporter activity stands in contrast to its single-digit nanomolar nAChR antagonism, establishing a polypharmacological profile where nAChR activity dominates. By comparison, a high-potency DAT inhibitor piperazin-2-one (CHEMBL124222) achieves an IC50 of 10 nM at human DAT [2], a 90-fold greater potency difference in the opposite direction. This quantitative divergence confirms that the target compound is not a functional substitute for DAT-focused analogs and vice versa.

dopamine transporter serotonin transporter polypharmacology CNS

nAChR Subtype Selectivity: Preferential α3β4 Engagement Over α4β2 and Muscle-Type Receptors

Within the nAChR family, 4-(2-chloropyridine-3-carbonyl)piperazin-2-one demonstrates subtype selectivity: IC50 = 1.8 nM at α3β4, 12 nM at α4β2, 15 nM at α4β4, and 7.9 nM at muscle-type (α1β1γδ) nAChR [1]. The 6.7-fold higher potency at α3β4 relative to α4β2 indicates preferential engagement of ganglionic-type over CNS-predominant subtypes. This selectivity profile is not documented for unsubstituted piperazin-2-one or for analogs bearing different N4-acyl groups [2], representing a compound-specific pharmacological fingerprint.

nAChR subtype selectivity α4β2 nAChR muscle nAChR off-target

P2X Subtype Selectivity: P2X3 > P2X1 Engagement with No Detectable P2X2 Activity

In a direct comparative analysis across human P2X receptor subtypes, 4-(2-chloropyridine-3-carbonyl)piperazin-2-one demonstrates a rank-order potency of P2X3 (IC50 = 16 nM) > P2X1 (IC50 = 51 nM) >> P2X2 (IC50 > 10,000 nM) [1]. The >625-fold selectivity over P2X2 eliminates potential confounding effects in P2X2-expressing tissues. This selectivity hierarchy contrasts with a structurally unrelated piperazin-2-one derivative (CHEMBL2179174) which exhibits a reversed preference: P2X1 IC50 = 51 nM but no measurable P2X3 activity (IC50 > 10,000 nM) [1]. The orthogonal selectivity profiles between these two compounds demonstrate that N4-substituent identity dictates P2X subtype targeting.

P2X2 receptor P2X receptor selectivity ATP-gated ion channel

In Vivo Nicotine Antagonism: Dose-Dependent Behavioral Efficacy in Murine Models

4-(2-Chloropyridine-3-carbonyl)piperazin-2-one demonstrates in vivo functional antagonism of nicotine-induced behaviors in ICR mice across multiple endpoints: inhibition of nicotine-induced antinociception with ED50 values of 1.2 mg/kg (tail-flick assay) and 15.0 mg/kg (hotplate assay); inhibition of nicotine-induced locomotor activity at 4.9 mg/kg; and attenuation of nicotine-induced hypothermia at 9.2 mg/kg [1]. While comparable in vivo data for other piperazin-2-one derivatives are limited, the 12.5-fold difference in ED50 between tail-flick (1.2 mg/kg) and hotplate (15.0 mg/kg) assays indicates modality-specific efficacy that would not be predicted from simpler piperazin-2-one scaffolds lacking the 2-chloropyridine-3-carbonyl group.

nicotine antagonism smoking cessation in vivo pharmacology antinociception

Optimal Research Applications for 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one Based on Quantified Differentiation Evidence


P2X3 Receptor Pharmacology and Pain Pathway Research

Investigators studying ATP-gated P2X3 receptor signaling in chronic pain, inflammatory pain, or sensory neurobiology should select 4-(2-chloropyridine-3-carbonyl)piperazin-2-one based on its P2X3 IC50 of 16 nM and >625-fold selectivity over P2X2 (IC50 > 10,000 nM) [1]. This selectivity profile, which contrasts with P2X1-preferring piperazin-2-one analogs, enables specific interrogation of P2X3-mediated pathways without confounding P2X2 receptor engagement.

α3β4 Nicotinic Acetylcholine Receptor Mechanism Studies

Researchers focused on ganglionic α3β4 nAChR function, including its roles in addiction, autonomic regulation, and neuropsychiatric disorders, will benefit from this compound's subnanomolar-to-low nanomolar antagonism at α3β4 (IC50 = 1.8 nM) with defined selectivity over α4β2 (6.7-fold) and α4β4 (8.3-fold) subtypes [1]. The in vivo nicotine antagonism dataset (ED50 = 1.2–15.0 mg/kg across multiple behavioral endpoints) provides a validated foundation for translational studies.

Polypharmacology Profiling and Off-Target Assessment Studies

For drug discovery programs requiring reference compounds with well-characterized multi-target activity, 4-(2-chloropyridine-3-carbonyl)piperazin-2-one offers a documented polypharmacological signature spanning nAChR subtypes (IC50 range 1.8–15 nM), P2X receptors (IC50 16–51 nM), and monoamine transporters (DAT IC50 = 900 nM; SERT IC50 = 100 nM) [1]. This quantitative activity matrix enables its use as a calibration standard for selectivity panels and as a tool compound for investigating functional consequences of combined nAChR/P2X3 antagonism.

Structure-Activity Relationship (SAR) Studies on Piperazin-2-one Scaffolds

Medicinal chemistry teams exploring the piperazin-2-one pharmacophore should utilize this compound as a benchmark for evaluating the impact of N4-(2-chloropyridine-3-carbonyl) substitution. Direct comparisons with P2X1-selective analog CHEMBL2179174 demonstrate that the 2-chloropyridine-3-carbonyl group redirects P2X subtype selectivity from P2X1 to P2X3 while preserving nanomolar potency [1]. Similarly, comparison with DAT-selective piperazin-2-one CHEMBL124222 (DAT IC50 = 10 nM) confirms that the chloropyridine moiety shifts functional activity toward nAChR targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloropyridine-3-carbonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.